molecular formula C19H17ClN2O2 B7647470 N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide

Cat. No. B7647470
M. Wt: 340.8 g/mol
InChI Key: RLSLAJAVLLHYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide, also known as CPP-115, is a chemical compound that belongs to the family of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme called vigabatrin hydrolase (VGB-H), which is responsible for the degradation of the antiepileptic drug vigabatrin. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide works by inhibiting the enzyme VGB-H, which is responsible for breaking down vigabatrin, an antiepileptic drug that increases GABA levels in the brain. By inhibiting VGB-H, this compound can increase the levels of vigabatrin and GABA in the brain, which can help reduce seizures and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. It has also been found to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates. This compound has been shown to have a low toxicity profile and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide has several advantages for lab experiments, including its high potency and selectivity for VGB-H. It has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, this compound has some limitations, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for research on N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide, including:
1. Further studies on its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
2. Development of more potent and selective inhibitors of VGB-H.
3. Investigation of the effects of this compound on other GABAergic drugs and their potential for combination therapy.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in humans.
5. Investigation of the potential for this compound to be used as a tool for studying GABAergic neurotransmission.
In conclusion, this compound is a potent and selective inhibitor of the enzyme VGB-H, which has potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It works by increasing GABA levels in the brain, which can help reduce seizures and anxiety. This compound has several advantages for lab experiments, including its high potency and selectivity for VGB-H, but also has some limitations, including its limited solubility in water and potential for off-target effects. There are several future directions for research on this compound, including further studies on its potential therapeutic applications and the development of more potent and selective inhibitors of VGB-H.

Synthesis Methods

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide can be synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde and benzylamine, followed by the addition of propargylamine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can help reduce seizures and anxiety. This compound has also been found to enhance the effects of other GABAergic drugs, such as benzodiazepines and barbiturates.

properties

IUPAC Name

N'-[(4-chlorophenyl)-phenylmethyl]-N-prop-2-ynylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-2-12-21-17(23)13-18(24)22-19(14-6-4-3-5-7-14)15-8-10-16(20)11-9-15/h1,3-11,19H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSLAJAVLLHYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.